molecular formula C17H24O2 B10789731 (3S,8R)-heptadeca-1,9-dien-4,6-diyne-3,8-diol

(3S,8R)-heptadeca-1,9-dien-4,6-diyne-3,8-diol

Cat. No.: B10789731
M. Wt: 260.4 g/mol
InChI Key: QWCNQXNAFCBLLV-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,8R)-heptadeca-1,9-dien-4,6-diyne-3,8-diol is an organic compound characterized by its unique structure, which includes two alkyne groups and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,8R)-heptadeca-1,9-dien-4,6-diyne-3,8-diol typically involves multi-step organic reactions. One common method includes the coupling of appropriate alkyne precursors followed by selective reduction and hydroxylation steps. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in catalytic processes and green chemistry approaches are being explored to make the production more feasible on a larger scale .

Chemical Reactions Analysis

Types of Reactions

(3S,8R)-heptadeca-1,9-dien-4,6-diyne-3,8-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Alkyl halides, acid chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the alkyne groups can produce alkanes .

Scientific Research Applications

(3S,8R)-heptadeca-1,9-dien-4,6-diyne-3,8-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,8R)-heptadeca-1,9-dien-4,6-diyne-3,8-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the alkyne groups can participate in π-π interactions or covalent bonding with nucleophilic residues .

Properties

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

(3S,8R)-heptadeca-1,9-dien-4,6-diyne-3,8-diol

InChI

InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/t16-,17+/m0/s1

InChI Key

QWCNQXNAFCBLLV-DLBZAZTESA-N

Isomeric SMILES

CCCCCCCC=C[C@H](C#CC#C[C@H](C=C)O)O

Canonical SMILES

CCCCCCCC=CC(C#CC#CC(C=C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.